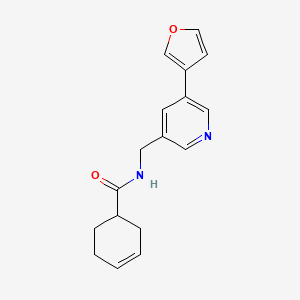

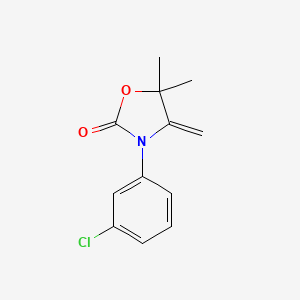

![molecular formula C17H11F4N3OS2 B2783667 2-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-42-7](/img/structure/B2783667.png)

2-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiadiazole), a polar amide group, and several fluorine atoms, which are highly electronegative and would contribute to the polarity of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of fluorine atoms and an amide group suggests that this compound might have a relatively high polarity and could form hydrogen bonds. This could affect properties like solubility, boiling point, and melting point .Applications De Recherche Scientifique

Synthetic Methods and Structural Analysis

A notable study focused on the catalyst- and solvent-free synthesis of related compounds through microwave-assisted Fries rearrangement. This study highlighted an efficient approach for the regioselective synthesis of heterocyclic amides, which could serve as strategic intermediates for further chemical transformations. Theoretical studies involving density functional theory (DFT) calculations were conducted to elucidate the prototropy process and the Fries rearrangement mechanism, offering insights into the chemical behavior and potential applications of such compounds in synthesis and material science (Moreno-Fuquen et al., 2019).

Antiviral and Antimicrobial Activities

Research into thiadiazole derivatives has uncovered their potential for antipathogenic activity, including significant effects on bacterial strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests their utility in developing novel antimicrobial agents with antibiofilm properties, addressing a crucial need in treating infections resistant to conventional antibiotics (Limban, Marutescu, & Chifiriuc, 2011).

Novel Applications and Chemical Properties

Further studies have identified the novel insecticide flubendiamide, which showcases a unique chemical structure incorporating a heptafluoroisopropyl group, indicating a new class of compounds with potential applications in pest management. Its efficacy against lepidopterous pests, including resistant strains, and safety for non-target organisms, underscore its potential as a pivotal agent in integrated pest management programs (Tohnishi et al., 2005).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if this compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Propriétés

IUPAC Name |

2-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F4N3OS2/c18-13-4-2-1-3-12(13)14(25)22-15-23-24-16(27-15)26-9-10-5-7-11(8-6-10)17(19,20)21/h1-8H,9H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVDISCSEXIKGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F4N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2783585.png)

![5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2783590.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2783593.png)

![4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2783595.png)

![3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2783600.png)

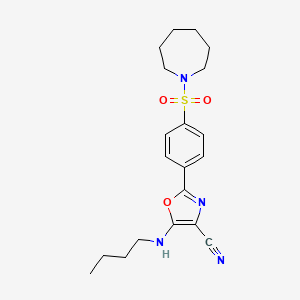

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2783603.png)

![N-(6-Methylpyrazolo[1,5-a]pyrimidin-3-yl)prop-2-enamide](/img/structure/B2783607.png)